n n-Bis(2,5-dihydroxybenzylidene)-1,2-diaminobenzene
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Overview
Description
N,N-Bis(2,5-dihydroxybenzylidene)-1,2-diaminobenzene is a chemical compound known for its unique structure and properties It is a Schiff base derived from the condensation of 2,5-dihydroxybenzaldehyde and 1,2-diaminobenzene
Preparation Methods
The synthesis of N,N-Bis(2,5-dihydroxybenzylidene)-1,2-diaminobenzene typically involves the reaction of 2,5-dihydroxybenzaldehyde with 1,2-diaminobenzene under specific conditions. The reaction is carried out in an appropriate solvent, such as ethanol, and often requires a catalyst to facilitate the condensation process. The reaction mixture is usually heated to reflux for several hours to ensure complete formation of the Schiff base .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.
Chemical Reactions Analysis
N,N-Bis(2,5-dihydroxybenzylidene)-1,2-diaminobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N,N-Bis(2,5-dihydroxybenzylidene)-1,2-diaminobenzene has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with various transition metals
Biology: The compound has been studied for its potential antioxidant and antimicrobial properties. It can interact with biological molecules and inhibit the growth of certain microorganisms.
Medicine: Research has explored its potential use in drug development, particularly for its ability to chelate metal ions and its antioxidant activity.
Mechanism of Action
The mechanism of action of N,N-Bis(2,5-dihydroxybenzylidene)-1,2-diaminobenzene involves its ability to form stable complexes with metal ions. The compound’s hydroxyl and imine groups can coordinate with metal ions, leading to the formation of chelates. These chelates can exhibit various biological and chemical activities, depending on the metal ion involved and the specific application .
Comparison with Similar Compounds
N,N-Bis(2,5-dihydroxybenzylidene)-1,2-diaminobenzene can be compared with other Schiff bases derived from similar aldehydes and diamines. Some similar compounds include:
N,N-Bis(2-hydroxybenzylidene)-1,2-diaminobenzene: This compound has similar coordination properties but lacks the additional hydroxyl groups present in N,N-Bis(2,5-dihydroxybenzylidene)-1,2-diaminobenzene.
N,N-Bis(3,4-dihydroxybenzylidene)-1,2-diaminobenzene: This compound has hydroxyl groups in different positions, which can affect its chemical reactivity and coordination behavior.
Properties
IUPAC Name |
2-[[2-[(2,5-dihydroxyphenyl)methylideneamino]phenyl]iminomethyl]benzene-1,4-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c23-15-5-7-19(25)13(9-15)11-21-17-3-1-2-4-18(17)22-12-14-10-16(24)6-8-20(14)26/h1-12,23-26H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSNBAFBEWRGCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=C(C=CC(=C2)O)O)N=CC3=C(C=CC(=C3)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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